molecular formula C14H24O2 B12661898 2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one CAS No. 94135-11-2

2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one

Cat. No.: B12661898
CAS No.: 94135-11-2
M. Wt: 224.34 g/mol
InChI Key: GKRBJMBHXBOAAL-UHFFFAOYSA-N
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Description

Contextualization within Cyclopentanone (B42830) Chemistry

Cyclopentanone is a five-membered cyclic ketone that serves as a versatile starting material and intermediate in organic synthesis. scirp.orgwikipedia.org Its chemical reactivity, primarily centered around the carbonyl group and the adjacent α-carbons, allows for a wide range of chemical transformations. These include aldol (B89426) condensations, enolate alkylations, and various cyclization reactions, making it a valuable building block for more complex molecules. baranlab.org

The cyclopentanone framework is a core structure in many natural and synthetic compounds with significant biological activity or desirable sensory properties. scirp.orgacs.org For instance, cyclopentanone derivatives are precursors to fragrances that mimic the scent of jasmine, such as 2-pentyl- and 2-heptylcyclopentanone. wikipedia.org The synthesis of various biologically active pyran, pyridine, and thiophene (B33073) derivatives also starts from cyclopentanone. scirp.org

The subject of this article, 2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one, is a disubstituted cyclopentanone. The presence of a hexyl group at the 2-position and a 2-oxopropyl group at the 3-position provides multiple functional groups that can be chemically modified. The synthesis of such polysubstituted cyclopentanones often involves multi-step reaction sequences. baranlab.org

A notable example of a related compound is 2-[2-(4-Methyl-3-cyclohexen-1-yl)propyl]cyclopentanone, a fragrance ingredient synthesized through a radical addition of cyclopentanone to (+)-limonene. wikipedia.org This highlights a common strategy for creating complex cyclopentanone derivatives.

Significance and Research Gaps for this compound

The significance of this compound likely lies in its potential as a fragrance ingredient, given its structural similarity to known commercial scents. For example, the related compound (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone is a known fragrance component. nih.govdocumentsdelivered.com Another similar molecule, 3-(2-oxopropyl)-2-pentylcyclopentanone, is also used in perfumery and has a floral, magnolia, and jasmine odor profile. chemicalbook.com

This lack of published research presents an opportunity for further investigation. Future research could focus on:

Developing efficient and stereoselective synthetic routes to this compound.

Characterizing its isomers and their individual olfactory properties.

Exploring its potential applications beyond the fragrance industry, for example, as a building block for pharmaceuticals or agrochemicals, given the broad biological activities of other cyclopentanone derivatives. scirp.org

Interactive Data Table: Chemical Properties of this compound

PropertyValueSource
CAS Number 94135-11-2 smallmolecules.comalfa-chemistry.comeuropa.eu
Molecular Formula C14H24O2 smallmolecules.comeuropa.eu
Purity 96% smallmolecules.comalfa-chemistry.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94135-11-2

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

2-hexyl-3-(2-oxopropyl)cyclopentan-1-one

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-13-12(10-11(2)15)8-9-14(13)16/h12-13H,3-10H2,1-2H3

InChI Key

GKRBJMBHXBOAAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(CCC1=O)CC(=O)C

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of 2 Hexyl 3 2 Oxopropyl Cyclopentan 1 One

De Novo Synthesis of 2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one

The de novo synthesis of this compound involves the construction of the molecule from simpler, readily available starting materials without pre-existing stereochemistry. These methods are fundamental for producing the racemic mixture of the compound.

Retrosynthetic Analysis and Key Disconnections

A common retrosynthetic strategy for 2,3-disubstituted cyclopentanones like Magnolione hinges on the disconnection of the bonds forming the side chains from the cyclopentanone (B42830) ring. A logical approach involves a Michael addition to introduce the oxopropyl side chain, followed by an alkylation to attach the hexyl group.

This retrosynthetic analysis leads to key disconnections that simplify the target molecule into more accessible precursors:

Disconnection of the C2-Hexyl bond: This disconnection points to an alkylation of a cyclopentanone precursor at the α-position.

Disconnection of the C3-(2-oxopropyl) bond: This disconnection suggests a conjugate addition (Michael reaction) of an acetone enolate equivalent to a cyclopentenone intermediate.

Following this logic, a plausible synthetic route starts from cyclopentenone. An alternative approach begins with a pre-formed cyclopentanone and introduces the substituents sequentially. One proposed pathway involves the α-chlorination of cyclopentanone, followed by elimination to form cyclopentenone, and then a Michael addition.

Disconnection Reaction Type Precursors
C2-Hexyl BondAlkylation3-(2-oxopropyl)cyclopentan-1-one and a hexyl electrophile
C3-(2-oxopropyl) BondMichael Addition2-Hexylcyclopent-2-en-1-one and an acetone enolate equivalent

Methodologies for Ring Formation of the Cyclopentanone Core

Several methods exist for the formation of the cyclopentanone core, which can then be functionalized to yield the target molecule.

Dieckmann Condensation: This intramolecular Claisen condensation of a substituted adipic acid ester is a classic method for forming a five-membered ring. The resulting β-keto ester can be further manipulated to introduce the desired side chains.

Nazarov Cyclization: This acid-catalyzed electrocyclic reaction of a divinyl ketone can produce cyclopentenones, which are excellent precursors for Michael additions.

Pauson-Khand Reaction: This reaction involves the cobalt-catalyzed [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.

From Adipic Acid: The ketonic decarboxylation of adipic acid at high temperatures, often in the presence of a catalyst like barium hydroxide, is a direct method to produce cyclopentanone itself, which can then be elaborated.

Introduction and Functionalization of the Hexyl and Oxopropyl Side Chains

The introduction of the two side chains onto the cyclopentanone ring is a critical part of the synthesis.

The hexyl group is typically introduced via α-alkylation of a cyclopentanone enolate. This involves treating the ketone with a strong base, such as lithium diisopropylamide (LDA), to form the enolate, which is then reacted with a hexyl halide (e.g., hexyl bromide).

The oxopropyl group can be introduced through several methods:

Michael Addition: The conjugate addition of an acetone enolate or a suitable equivalent to a 2-hexylcyclopent-2-en-1-one is a highly effective method. This directly installs the oxopropyl group at the 3-position.

Alkylation of a β-keto ester: If the cyclopentanone ring is formed via a Dieckmann condensation, the resulting β-keto ester can be alkylated with a propargyl halide. Subsequent hydration of the alkyne would yield the desired 2-oxopropyl side chain.

Claisen Condensation: The reaction of the enolate of 2-hexylcyclopentanone (B84021) with ethyl acetate could, in principle, form a β-diketone, which upon hydrolysis and decarboxylation, could yield the target molecule, though this is a less common approach.

Stereoselective Synthesis of this compound and its Isomers

The presence of two stereocenters in this compound means that it can exist as four stereoisomers. The specific stereochemistry significantly influences the olfactory properties of the molecule. Therefore, stereoselective syntheses are of great interest to the fragrance industry.

Enantioselective Approaches to this compound

Enantioselective syntheses aim to produce a single enantiomer of the target molecule. This is often achieved through the use of chiral catalysts or chiral auxiliaries.

A notable enantioselective synthesis of all four stereoisomers of Magnolione has been reported, allowing for the determination of the odor properties of each. One successful approach utilizes a chiral auxiliary to direct the stereochemical outcome of key reactions. For instance, a chiral imine can be formed from a cyclopentanone precursor, which then directs the stereoselective alkylation or Michael addition.

Another powerful strategy is the use of organocatalysis. Chiral amines or squaramides can catalyze the asymmetric Michael addition of nucleophiles to cyclopentenone, setting the stereochemistry at the 3-position with high enantiomeric excess.

Method Chiral Source Key Step Outcome
Chiral AuxiliaryChiral amineStereoselective alkylationHigh diastereomeric excess
OrganocatalysisChiral squaramideAsymmetric Michael additionHigh enantiomeric excess

Diastereoselective Control in this compound Synthesis

Diastereoselective synthesis focuses on controlling the relative stereochemistry of the two stereocenters. In the context of this compound, this means controlling whether the hexyl and oxopropyl groups are on the same side (cis) or opposite sides (trans) of the cyclopentanone ring.

The stereochemical outcome of the introduction of the second substituent is often influenced by the stereochemistry of the first. For example, in the alkylation of a 3-substituted cyclopentanone enolate, the existing substituent can sterically hinder one face of the enolate, leading to the preferential attack of the electrophile from the less hindered face.

Thermodynamic and kinetic control can also be employed to favor a particular diastereomer. Kinetically controlled alkylations, often performed at low temperatures with strong, bulky bases, tend to favor the trans product. In contrast, thermodynamically controlled conditions, which allow for equilibration, may favor the more stable cis isomer.

Chiral Auxiliary and Organocatalytic Methods

The asymmetric synthesis of this compound, aiming to produce specific stereoisomers, can be approached through the use of chiral auxiliaries or organocatalytic methods. These strategies are fundamental in modern organic synthesis for controlling the stereochemical outcome of a reaction.

Chiral Auxiliary-Mediated Synthesis:

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. The auxiliary, being chiral itself, creates a diastereomeric intermediate that influences the direction of bond formation, leading to a preferred stereochemical configuration in the product. After the desired transformation, the auxiliary is cleaved from the molecule.

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles can be applied based on the synthesis of analogous substituted cyclopentanones. For instance, Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylations. A plausible synthetic route could involve the attachment of a chiral auxiliary to a cyclopentanone precursor, followed by the diastereoselective introduction of the hexyl and 2-oxopropyl groups.

A general representation of this approach is outlined below:

StepDescriptionKey Considerations
1. Auxiliary AttachmentCovalent bonding of a chiral auxiliary (e.g., an Evans oxazolidinone) to a suitable cyclopentanone precursor.Selection of an appropriate auxiliary and reaction conditions for high-yield attachment.
2. Diastereoselective AlkylationSequential introduction of the hexyl and 2-oxopropyl side chains. The chiral auxiliary directs the approach of the electrophiles.Choice of base and electrophile to ensure high diastereoselectivity.
3. Auxiliary CleavageRemoval of the chiral auxiliary to yield the enantiomerically enriched this compound.Mild cleavage conditions to avoid racemization of the product.

Organocatalytic Synthesis:

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. This field has emerged as a powerful tool for asymmetric synthesis, often providing high enantioselectivity under mild reaction conditions. For the synthesis of substituted cyclopentanones, proline and its derivatives are common organocatalysts.

The synthesis of this compound via an organocatalytic route could potentially be achieved through a Michael addition cascade reaction. For example, an enal (α,β-unsaturated aldehyde) could react with a nucleophile in the presence of a chiral secondary amine catalyst, such as a diarylprolinol silyl ether, to form a chiral intermediate that subsequently cyclizes to form the substituted cyclopentanone ring with high enantioselectivity. Although a direct application to this compound is not specifically reported, the versatility of organocatalytic methods in constructing complex cyclopentane (B165970) frameworks suggests its applicability. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity of a chemical synthesis, as well as for ensuring the economic and environmental viability of the process.

Solvent Effects and Temperature Optimization

The choice of solvent can significantly influence the rate, yield, and selectivity of a reaction. Polarity, proticity, and the ability to solvate reactants and intermediates are key factors. For the synthesis of a relatively non-polar molecule like this compound, a range of organic solvents would be screened.

An example of how solvent and temperature can be optimized is presented in the following hypothetical data table for a key synthetic step:

EntrySolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)
1Dichloromethane25651:1
2Tetrahydrofuran25721.5:1
3Toluene80852:1
4Toluene110781.8:1

This is a hypothetical data table for illustrative purposes.

Catalyst Development for this compound Synthesis

The development of efficient catalysts is paramount for achieving high performance in chemical synthesis. For the production of this compound, particularly in its enantiomerically pure forms, catalyst design would focus on enhancing both activity and stereoselectivity.

In the context of organocatalysis, modifications to the catalyst structure, such as altering the steric bulk or electronic properties of a proline-based catalyst, can have a profound impact on the stereochemical outcome. For metal-catalyzed cross-coupling reactions that might be employed in the synthesis, the choice of ligand is critical in controlling the reactivity and selectivity of the metal center.

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound would involve several considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, ethanol, or supercritical fluids, where possible.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Derivatization and Structural Modification of this compound

The structural modification of this compound can lead to new compounds with potentially enhanced or different properties. The cyclopentanone ring, with its carbonyl group, offers a prime site for a variety of chemical transformations.

Modifications at the Cyclopentanone Ring

The carbonyl group of the cyclopentanone ring is a versatile functional group that can undergo a wide range of reactions, allowing for the synthesis of a diverse array of derivatives.

Reactions at the Carbonyl Group:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield 2-Hexyl-3-(2-oxopropyl)cyclopentan-1-ol. The stereochemical outcome of this reduction can often be controlled by the choice of reagent and reaction conditions.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, leading to the formation of an exo-methylene cyclopentane derivative.

Grignard and Organolithium Reactions: Addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the carbonyl group results in the formation of tertiary alcohols. This allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the C1 position of the cyclopentane ring.

A summary of potential modifications is provided in the table below:

Reaction TypeReagent(s)Product Functional Group
ReductionNaBH₄, LiAlH₄Secondary Alcohol
Wittig ReactionPh₃P=CHRAlkene
Grignard AdditionR-MgXTertiary Alcohol
Knoevenagel CondensationActive methylene compound, baseα,β-Unsaturated ketone

These derivatization strategies provide a means to explore the structure-activity relationships of this class of compounds, potentially leading to the discovery of new molecules with valuable applications.

Functionalization of the Hexyl Substituent

The hexyl substituent of this compound presents a chemically robust alkyl chain. While specific literature detailing the functionalization of the hexyl group on this particular molecule is not extensively available, general methodologies for the selective modification of terminal alkyl chains can be considered. These approaches often involve advanced catalytic systems to achieve site-specific reactions.

One plausible strategy for the functionalization of the hexyl chain is through terminal-selective C-H activation. This modern synthetic approach allows for the direct conversion of a C-H bond at the terminal methyl group into a C-C, C-O, or C-N bond, thereby introducing a variety of functional groups. Such transformations are typically catalyzed by transition metals like palladium or rhodium, which can facilitate reactions at the sterically most accessible position of the alkyl chain.

Another potential method involves a two-step process of radical halogenation followed by nucleophilic substitution. Under controlled conditions, the terminal methyl group of the hexyl chain could be selectively brominated. The resulting primary alkyl bromide can then serve as an electrophile for the introduction of a wide range of nucleophiles, leading to the formation of alcohols, ethers, amines, or other functional groups at the terminus of the hexyl chain.

It is important to note that the application of these methods to this compound would require careful optimization to avoid competing reactions at other positions of the molecule, particularly at the alpha-carbons of the ketone functionalities.

Table 1: Potential Functionalization Reactions of the Hexyl Substituent

Reaction TypeReagents and ConditionsPotential Product
Terminal C-H OxidationTransition metal catalyst (e.g., Pd, Rh), Oxidant2-(6-Hydroxyhexyl)-3-(2-oxopropyl)cyclopentan-1-one
Radical BrominationN-Bromosuccinimide (NBS), Light or Radical Initiator2-(6-Bromohexyl)-3-(2-oxopropyl)cyclopentan-1-one
Nucleophilic Substitution2-(6-Bromohexyl)-3-(2-oxopropyl)cyclopentan-1-one, Nucleophile (e.g., NaN3, KCN)2-(6-Azidohexyl)-3-(2-oxopropyl)cyclopentan-1-one or 2-(6-Cyanohexyl)-3-(2-oxopropyl)cyclopentan-1-one

Transformations Involving the 2-Oxopropyl Moiety

Selective Reduction: The ketone of the 2-oxopropyl group can be selectively reduced to a secondary alcohol. This can be achieved using a range of reducing agents. For instance, sodium borohydride (NaBH4) is a mild reducing agent that is often used for the selective reduction of ketones in the presence of other reducible functional groups. The resulting hydroxyl group can then be further functionalized.

Grignard and Wittig Reactions: The carbonyl carbon of the 2-oxopropyl group is electrophilic and can react with nucleophiles such as Grignard reagents or Wittig reagents. Reaction with a Grignard reagent (R-MgX) would lead to the formation of a tertiary alcohol, while a Wittig reaction would convert the ketone into an alkene. These reactions provide powerful methods for carbon-carbon bond formation and the introduction of diverse structural motifs.

Table 2: Potential Transformations of the 2-Oxopropyl Moiety

Reaction TypeReagents and ConditionsPotential Product
Ketone ReductionSodium borohydride (NaBH4), Methanol2-Hexyl-3-(2-hydroxypropyl)cyclopentan-1-one
Grignard ReactionGrignard reagent (e.g., CH3MgBr), Diethyl ether2-Hexyl-3-(2-hydroxy-2-methylpropyl)cyclopentan-1-one
Wittig ReactionWittig reagent (e.g., Ph3P=CH2), THF2-Hexyl-3-(prop-1-en-2-yl)cyclopentan-1-one

Synthesis of Conjugates and Pro-moieties of this compound

The synthesis of conjugates and pro-moieties of this compound is a strategy that can be employed to modify its physicochemical properties, such as solubility or stability, or to enable targeted delivery. While specific examples for this compound are not readily found in the literature, general principles of pro-drug design for ketones can be applied.

A common approach for creating a pro-moiety of a ketone is through the formation of a ketal or an acetal. By reacting the ketone of the 2-oxopropyl group with a diol, such as ethylene glycol, in the presence of an acid catalyst, a cyclic ketal can be formed. This ketal can mask the ketone functionality and can be designed to be cleaved under specific physiological conditions to release the parent compound.

Conjugation of this compound to other molecules, such as peptides or polyethylene glycol (PEG), can also be envisioned. This would typically involve the introduction of a linker molecule that can react with one of the functional groups on the cyclopentanone derivative. For example, if a hydroxyl group is introduced into the hexyl chain as described in section 2.4.2, this alcohol could be used as a handle for conjugation.

The synthesis of a closely related fragrance compound, Magnolione®, which is (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone, has been reported. nih.gov The synthetic route involves the construction of the cyclopentanone ring with the desired side chains, which could be adapted for the synthesis of this compound and its derivatives for conjugation.

Table 3: Potential Conjugation and Pro-moiety Strategies

StrategyLinker/MoietyPotential Conjugate/Pro-drug
Ketal FormationEthylene glycol, Acid catalyst2-(2-(2-Hexyl-3-(2-oxopropyl)cyclopentyl)methyl)-2-methyl-1,3-dioxolane
Esterification (of a hydroxylated derivative)Carboxylic acid-containing molecule (e.g., a drug or PEG), DCC/DMAPEster conjugate of 2-(6-hydroxyhexyl)-3-(2-oxopropyl)cyclopentan-1-one

Biosynthetic Pathways and Natural Occurrence of 2 Hexyl 3 2 Oxopropyl Cyclopentan 1 One

Hypothetical Biosynthetic Routes to 2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one in Biological Systems

The biosynthesis of this compound has not been directly observed or studied. The following pathways are therefore theoretical, constructed by analogy to the well-characterized biosynthesis of jasmonates, a class of cyclopentanone-containing lipid-derived signaling molecules found in plants and fungi. uni-hohenheim.denih.govoup.comnih.gov

Proposed Precursors and Intermediates

The biosynthesis is hypothesized to originate from a polyunsaturated fatty acid. Given the final structure, which includes a total of 14 carbon atoms (C14), a plausible starting precursor would be a C16 fatty acid, such as palmitoleic acid (a C16:1 fatty acid), or a C18 fatty acid like linolenic acid that undergoes subsequent chain shortening. The jasmonate pathway, for instance, famously begins with α-linolenic acid (18:3). nih.govusp.br

A key intermediate in this hypothetical pathway would be a cyclized fatty acid derivative. Following the jasmonate model, the fatty acid precursor would first be oxygenated and then cyclized to form a cyclopentenone ring structure. uni-hohenheim.denih.gov This would result in an intermediate analogous to 12-oxophytodienoic acid (OPDA), the primary cyclic precursor to jasmonic acid. uni-hohenheim.denih.gov Subsequent enzymatic modifications of the side chains would then be necessary to yield the final 2-hexyl and 3-(2-oxopropyl) substituents.

Enzymatic Transformations Leading to this compound

The conversion of a fatty acid precursor into this compound would require a cascade of specific enzymatic reactions.

Key Hypothetical Enzymatic Steps:

Lipoxygenase (LOX) Action: The pathway would likely be initiated by a lipoxygenase, an enzyme that introduces molecular oxygen into polyunsaturated fatty acids. nih.gov In the jasmonate pathway, a 13-LOX acts on linolenic acid to form a hydroperoxy derivative. nih.gov

Allene (B1206475) Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC): The resulting fatty acid hydroperoxide would then be converted into an unstable allene oxide by an allene oxide synthase. uni-hohenheim.denih.gov This intermediate is then rapidly cyclized by an allene oxide cyclase to form the characteristic five-membered ring of the cyclopentenone core. uni-hohenheim.de This cyclization is the crucial step in forming the cyclopentanone (B42830) backbone.

Reduction of the Cyclopentenone Ring: The cyclopentenone ring of the OPDA-like intermediate would likely be reduced to a cyclopentanone by an OPDA reductase (OPR), as seen in jasmonate biosynthesis. uni-hohenheim.de

Side-Chain Modification via β-Oxidation: To achieve the specific side-chain lengths, a process of β-oxidation is proposed. The carboxylic acid side chain of the cyclized intermediate would be shortened by enzymatic action, likely involving acyl-CoA synthetases to activate the side chain, followed by enzymes of the β-oxidation cycle. uni-hohenheim.denih.gov This process could tailor the side chain to the required length before further modification.

Decarboxylation and Final Side-Chain Formation: A critical and highly speculative step would be the conversion of the carboxylic acid side chain into the 2-oxopropyl group. This could potentially occur through a decarboxylation reaction of a β-keto acid intermediate. The formation of the hexyl group at the C-2 position would be derived from the remainder of the original fatty acid chain after cyclization and any initial oxidative cleavage.

This proposed sequence is a mosaic of well-understood enzymatic reactions from fatty acid and jasmonate metabolism, tailored to construct the specific chemical architecture of this compound.

Identification of Organisms or Biological Sources Producing this compound

To date, no specific organism has been identified as a natural producer of this compound. The search for its natural source is therefore guided by the likely biosynthetic pathways.

Microbial Origin Investigations

Fungi are known producers of a diverse array of secondary metabolites, including polyketides and fatty acid derivatives. Several fungal species, including Lasiodiplodia theobromae and various species of Fusarium, have been shown to produce jasmonic acid and its derivatives. nih.gov This indicates that the necessary enzymatic machinery for cyclopentanone formation from fatty acids exists in the fungal kingdom. It is plausible that novel cyclopentanones, such as the subject of this article, could be discovered through systematic screening of fungal metabolomes, particularly those of endophytic or pathogenic fungi that engage in complex chemical interactions with their hosts.

Plant-Based Biosynthesis Studies

The plant kingdom is the most prominent source of known cyclopentanone compounds related to jasmonates. nih.gov These molecules function as critical signaling hormones in plant development and defense. oup.comnih.gov Given that the hypothetical biosynthesis of this compound is modeled directly on the plant-based jasmonate pathway, higher plants represent a primary area of interest for its discovery. Investigations into the metabolomes of plants under various biotic or abiotic stresses, which are known to induce jasmonate production, could potentially reveal the presence of this or structurally similar compounds.

Animal or Insect Production of this compound

While less common than in plants, cyclopentanoid structures are not absent in the animal kingdom. Specifically, insects are known to utilize a wide variety of chemical structures as pheromones, many of which are derived from fatty acid metabolism. nih.govnih.gov The biosynthesis of these insect pheromones often involves unique modifications to fatty acid precursors, including chain shortening, desaturation, and oxidation. nih.gov Therefore, it is conceivable that an insect species could have evolved a biosynthetic pathway that modifies a fatty acid to produce this compound for use as a signaling molecule.

Elucidation of Key Enzymes and Genes Involved in this compound Biosynthesis

The biosynthesis of this compound is hypothesized to follow a pathway analogous to that of jasmonic acid, a well-known plant hormone. This pathway involves a series of enzymatic reactions that convert a fatty acid precursor into the final cyclopentanone structure. The key enzymes are believed to be homologous to those in the jasmonate pathway, exhibiting substrate flexibility to accommodate a different fatty acid precursor, which would ultimately yield the specific hexyl and 2-oxopropyl side chains of the target molecule.

Characterization of Biosynthetic Enzymes

The proposed biosynthetic pathway for this compound involves several key enzymes, each playing a crucial role in the transformation of the substrate. The characteristics and functions of these enzymes are detailed below, drawing parallels from the extensively studied jasmonate biosynthetic pathway.

Lipoxygenase (LOX): The biosynthesis is initiated by the action of Lipoxygenase (LOX), a non-heme iron-containing dioxygenase. LOX catalyzes the stereospecific insertion of molecular oxygen into a polyunsaturated fatty acid precursor. In the case of jasmonate biosynthesis, the primary substrate is linolenic acid. For the formation of this compound, a different fatty acid precursor would be required, likely one that possesses the appropriate carbon skeleton to yield the hexyl and 2-oxopropyl side chains after subsequent enzymatic modifications. LOX enzymes are known to exhibit a degree of substrate promiscuity, allowing them to act on various fatty acids. wikipedia.orggsartor.orgmdpi.comaocs.org

Allene Oxide Synthase (AOS): The hydroperoxy fatty acid generated by LOX is then converted into an unstable allene oxide by Allene Oxide Synthase (AOS), a member of the cytochrome P450 superfamily (CYP74A). nih.govnih.govwikipedia.org This enzyme catalyzes the dehydration of the hydroperoxide and the formation of the highly reactive allene oxide intermediate. AOS is considered a key enzyme in the pathway leading to cyclic oxylipins.

Allene Oxide Cyclase (AOC): The unstable allene oxide is subsequently cyclized by Allene Oxide Cyclase (AOC) to form a cyclopentenone ring structure. nih.govwikipedia.org This enzymatic step is crucial as it establishes the five-membered ring characteristic of this class of compounds. The product of this reaction, in the context of jasmonate biosynthesis, is 12-oxophytodienoic acid (OPDA). For the target compound, a similar cyclopentenone intermediate with the precursor to the hexyl side chain would be formed.

Oxophytodienoate Reductase (OPR): The double bond within the cyclopentenone ring of the intermediate formed by AOC is then reduced by an NADPH-dependent Oxophytodienoate Reductase (OPR). This reduction converts the cyclopentenone to a cyclopentanone. OPR enzymes exhibit stereospecificity, and in the jasmonate pathway, OPR3 is responsible for this reduction.

β-Oxidation Enzymes and Decarboxylase: The final steps in the formation of this compound would involve the modification of the carboxylic acid side chain. In jasmonate biosynthesis, this occurs via several cycles of β-oxidation. To form the 2-oxopropyl side chain, a β-keto acid intermediate would likely undergo decarboxylation. This reaction is catalyzed by a decarboxylase enzyme, which removes the carboxyl group as carbon dioxide, resulting in the final ketone structure. nih.govacs.orgnih.govyoutube.com The hexyl side chain at the C-2 position would be the remnant of the original fatty acid precursor after these modifications.

Table 1: Proposed Biosynthetic Enzymes for this compound

Enzyme Abbreviation Function
Lipoxygenase LOX Dioxygenation of a polyunsaturated fatty acid precursor.
Allene Oxide Synthase AOS Conversion of the hydroperoxy fatty acid to an allene oxide.
Allene Oxide Cyclase AOC Cyclization of the allene oxide to form a cyclopentenone ring.
Oxophytodienoate Reductase OPR Reduction of the cyclopentenone ring to a cyclopentanone.
Acyl-CoA Synthetase - Activation of the carboxylic acid side chain for β-oxidation.
Acyl-CoA Oxidase - First step of β-oxidation.
Enoyl-CoA Hydratase - Second step of β-oxidation.
Hydroxyacyl-CoA Dehydrogenase - Third step of β-oxidation.
β-Ketoacyl-CoA Thiolase - Final step of β-oxidation, shortening the side chain.
Decarboxylase - Removal of the carboxyl group from a β-keto acid intermediate to form the 2-oxopropyl side chain.

Gene Cluster Analysis for this compound Production

In many organisms, the genes encoding the enzymes for a specific biosynthetic pathway are located together in the genome, forming a biosynthetic gene cluster (BGC). While a specific BGC for this compound has not been identified, analysis of the genomes of organisms that may produce this or similar compounds would likely reveal a cluster of genes homologous to those involved in jasmonate biosynthesis.

A hypothetical gene cluster for the production of this compound would be expected to contain the following genes:

LOX gene: Encoding a lipoxygenase.

AOS gene: Encoding an allene oxide synthase.

AOC gene: Encoding an allene oxide cyclase.

OPR gene: Encoding an oxophytodienoate reductase.

Genes for β-oxidation: A set of genes encoding the enzymes required for the shortening of the fatty acid side chain.

Decarboxylase gene: Encoding the enzyme responsible for the final step of forming the 2-oxopropyl group.

Regulatory genes: Genes encoding transcription factors that control the expression of the other genes in the cluster.

The identification and characterization of such a gene cluster would provide definitive evidence for the biosynthetic pathway and open up possibilities for its heterologous expression and the biotechnological production of this compound.

Table 2: Hypothetical Gene Cluster for this compound Biosynthesis

Gene Encoded Enzyme Putative Function in Pathway
lox Lipoxygenase Initial oxygenation of the fatty acid substrate.
aos Allene Oxide Synthase Formation of the allene oxide intermediate.
aoc Allene Oxide Cyclase Cyclization to form the cyclopentenone ring.
opr Oxophytodienoate Reductase Reduction of the cyclopentenone to a cyclopentanone.
acs Acyl-CoA Synthetase Activation of the side chain for β-oxidation.
acox Acyl-CoA Oxidase β-oxidation of the side chain.
ech Enoyl-CoA Hydratase β-oxidation of the side chain.
hcdh Hydroxyacyl-CoA Dehydrogenase β-oxidation of the side chain.
kat β-Ketoacyl-CoA Thiolase β-oxidation of the side chain.
dcar Decarboxylase Formation of the 2-oxopropyl side chain.
reg Regulatory Protein Regulation of gene cluster expression.

Chemoenzymatic Approaches for the Synthesis of this compound

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and sustainable synthetic routes. A plausible chemoenzymatic approach for the synthesis of this compound could involve the following steps:

Enzymatic Desymmetrization: The synthesis could start with a prochiral cyclopentanone derivative. A lipase (B570770) could be used for the enantioselective acylation or hydrolysis of a diol or diacetate precursor, establishing the desired stereochemistry at an early stage. acs.org

Chemical Introduction of the Hexyl Side Chain: The hexyl group could be introduced onto the cyclopentanone ring using standard chemical methods, such as a Grignard reaction or a cuprate (B13416276) addition to a cyclopentenone intermediate. baranlab.org

Enzymatic or Chemical Formation of the Enone: An enone functionality could be introduced into the cyclopentanone ring, which is a common precursor for the introduction of the second side chain. This can be achieved through chemical oxidation methods. organic-chemistry.orgorganic-chemistry.org

Michael Addition of the 2-Oxopropyl Moiety: The 2-oxopropyl side chain could be introduced via a Michael addition of an appropriate nucleophile, such as the enolate of acetone, to the cyclopentenone intermediate.

Enzymatic Reduction: A final enzymatic reduction step using an alcohol dehydrogenase or an enoate reductase could be employed to set the desired stereochemistry of the final product, if required.

This chemoenzymatic strategy would leverage the strengths of both biocatalysis and chemical synthesis to produce this compound with high purity and stereoselectivity. researchgate.net

Structure Activity Relationship Sar and Structure Function Studies of 2 Hexyl 3 2 Oxopropyl Cyclopentan 1 One

Correlating Structural Variations with Biological Activity Profiles of 2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one Analogues

While specific SAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from research on related cyclopentanone (B42830) and jasmonate analogues. These studies provide a framework for predicting how modifications to the core structure of this compound might influence its biological activity.

The cyclopentanone ring is a common scaffold in many biologically active compounds. Modifications to this ring can significantly impact activity. For instance, in related cyclopentenone derivatives, the presence of an α,β-unsaturated carbonyl group within the cyclopentane (B165970) ring is a known feature for certain biological activities, such as the inhibition of viral replication. google.com The saturation of this bond, as seen in this compound, will therefore modulate the electronic properties and reactivity of the molecule, leading to a different biological profile.

Table 1: Predicted Influence of Cyclopentanone Ring Modifications on Bioactivity

Modification Predicted Effect on Bioactivity Rationale
Introduction of a double bond (α,β-unsaturation) May introduce new biological activities (e.g., antiviral) The α,β-unsaturated carbonyl is a reactive Michael acceptor.
Addition of hydroxyl groups Could increase polarity and potential for hydrogen bonding, altering solubility and target interactions. Based on general principles of medicinal chemistry.

The hexyl side chain at the C-2 position is a significant feature of this compound, contributing to its lipophilicity. In the broader class of jasmonates and related compounds, the nature of the alkyl side chain is critical for biological activity. For example, in jasmonic acid analogues, an intact pentenyl side chain is often associated with the highest activity in assays such as gene expression induction. oup.com Any modification, such as hydroxylation or saturation of this chain, tends to reduce biological activity. oup.com

The length of the alkyl chain is also a determining factor. While direct data for the title compound is scarce, studies on other cyclopentanone derivatives suggest that varying the chain length can modulate the potency and selectivity of action. For instance, in a series of G-protein-coupled receptor 84 (GPR84) antagonists, modifications to an alkyl chain were a key part of the SAR studies to improve potency.

Table 2: Predicted Influence of Hexyl Chain Modifications on Bioactivity

Modification Predicted Effect on Bioactivity Rationale from Analogue Studies
Shortening the alkyl chain Likely to decrease lipophilicity and may reduce activity if hydrophobic interactions are key. In many receptor-ligand interactions, an optimal chain length is required.
Lengthening the alkyl chain May increase lipophilicity, potentially enhancing membrane permeability but could also decrease solubility and introduce non-specific binding. Chain elongation in some jasmonate analogues retains activity only with an even number of carbons. oup.com
Introducing branching Could increase steric hindrance, potentially leading to a decrease in activity or an increase in selectivity for a specific target. Based on general SAR principles.

The 2-oxopropyl side chain at the C-3 position contains a ketone functional group, which can participate in various interactions, including hydrogen bonding and dipole-dipole interactions. Modifications to this group are expected to have a profound impact on the biological activity. In jasmonic acid, the corresponding side chain is a carboxylic acid, which is crucial for its role as a plant hormone. The replacement of this carboxylic acid with other functional groups significantly alters the biological response.

Studies on jasmonic acid analogues have shown a degree of plasticity is allowed at the C-3 position for the activation of defense genes. nih.gov However, major changes, such as esterification or amidation of the carboxylic acid group in jasmonates, can lead to varied effects, from enhanced to diminished activity, depending on the specific biological assay.

Table 3: Predicted Influence of 2-Oxopropyl Group Modifications on Bioactivity

Modification Predicted Effect on Bioactivity Rationale from Analogue Studies
Reduction of the ketone to a hydroxyl group Would increase polarity and introduce a hydrogen bond donor, significantly altering binding properties. The carbonyl group is a key feature for interaction in many active molecules.
Oxidation to a carboxylic acid Would drastically increase acidity and polarity, making it more similar to jasmonic acid and likely to interact with different targets. The carboxylic acid moiety is a key feature of jasmonates. oup.com

Stereochemical Influence on the Bioactivity of this compound Enantiomers and Diastereomers

This compound possesses two stereocenters at the C-2 and C-3 positions of the cyclopentanone ring, leading to the possibility of four stereoisomers (two pairs of enantiomers). The relative orientation of the hexyl and 2-oxopropyl groups (cis or trans) defines the diastereomers.

It is well-established in pharmacology and biochemistry that stereochemistry plays a pivotal role in the biological activity of chiral molecules. The different spatial arrangements of functional groups in enantiomers and diastereomers can lead to significant differences in their interactions with chiral biological targets such as enzymes and receptors.

In the context of related cyclopentanone fragrances and jasmonates, stereochemistry is a critical determinant of their biological and sensory properties. For example, the synthesis of certain cyclopentanone fragrances aims for a cis-isomer enriched product, indicating that the relative stereochemistry of the side chains is important for the desired fragrance profile. nih.gov Similarly, for jasmonic acid, the (-)-enantiomer and its derivatives are generally more biologically active than the (+)-enantiomers. oup.com

Therefore, it is highly probable that the different stereoisomers of this compound will exhibit distinct biological activities. The precise nature and magnitude of these differences would depend on the specific molecular target and the topology of its binding site. A stereoselective synthesis would be required to isolate and evaluate the biological activity of each stereoisomer independently. rsc.orgnih.gov

Computational Chemistry and Molecular Modeling in SAR of this compound

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and for elucidating SAR. prepchem.comgoogle.com These methods allow for the prediction of molecular properties and interactions, guiding the synthesis of more potent and selective analogues.

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) approaches can be employed. google.com These methods rely on the knowledge of a set of molecules known to be active.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. rsc.org For this compound analogues, a QSAR study would involve synthesizing a library of derivatives with systematic variations in the cyclopentanone ring, hexyl chain, and 2-oxopropyl group. By measuring the biological activity of these compounds and calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a predictive model could be developed to guide the design of new, more active compounds.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a particular biological target. By aligning a set of active analogues of this compound, a common pharmacophore could be identified. This model could then be used to screen virtual compound libraries to find new and structurally diverse molecules with the potential for the same biological activity.

If the 3D structure of the biological target is known (e.g., from X-ray crystallography or NMR spectroscopy), structure-based drug design (SBDD) methods can be utilized.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. prepchem.com Docking simulations of this compound and its analogues into the active site of a target protein would allow for the visualization of key interactions (e.g., hydrogen bonds, hydrophobic interactions). This information is invaluable for understanding the molecular basis of activity and for designing modifications that could enhance binding affinity. The results of docking are often expressed as a scoring function, which estimates the binding free energy.

By integrating both ligand-based and structure-based approaches, a more comprehensive understanding of the SAR of this compound can be achieved, facilitating the discovery of novel and improved bioactive compounds. researchgate.net

Molecular Docking and Dynamics Simulations for this compound

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For a compound like this compound, which shares a cyclopentanone core with jasmonic acid and prostaglandins (B1171923), potential biological targets could include cyclooxygenase (COX) enzymes or the jasmonate receptor, COI1. biorxiv.orgnih.gov

A hypothetical docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and energetically minimized. The crystal structure of a target protein, for instance, a prostaglandin (B15479496) receptor, would be obtained from a repository like the Protein Data Bank (PDB). biorxiv.org

Docking Simulation: Using software like AutoDock or SwissDock, the ligand would be placed into the binding site of the receptor. biorxiv.orgnih.gov The program would then explore various conformations and orientations of the ligand, scoring them based on a force field that estimates the binding energy.

The output would reveal the most likely binding pose and a corresponding binding energy score (e.g., in kcal/mol). Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and specific amino acid residues of the protein, would be identified. For example, studies on jasmonic acid docking into its receptor have highlighted the importance of specific amino acid residues in forming stable complexes. biorxiv.orgnih.gov

Illustrative Docking Results for this compound with a Hypothetical Receptor

ParameterValueInteracting Residues (Hypothetical)
Binding Energy (kcal/mol)-7.8TYR 250, ARG 120
Hydrogen Bonds2ARG 120
Hydrophobic Interactions5LEU 352, VAL 523, ILE 434

This table is for illustrative purposes and is based on typical outputs from molecular docking studies.

Molecular Dynamics (MD) Simulations

Following molecular docking, MD simulations can provide a more dynamic picture of the ligand-receptor complex over time. An MD simulation would assess the stability of the docked pose and the flexibility of the complex in a simulated physiological environment. acs.org

The process would involve:

System Setup: The docked complex would be placed in a simulation box filled with water molecules and ions to mimic a cellular environment.

Simulation Run: The system's trajectory is calculated by integrating Newton's laws of motion for all atoms over a period of nanoseconds.

Analysis: The simulation output is analyzed to understand the stability of the protein-ligand interactions, conformational changes in the protein or ligand, and the role of surrounding water molecules. acs.org

Pharmacophore Modeling and Quantitative Structure-Activity Relationships (QSAR) for this compound

Pharmacophore Modeling

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.govyoutube.com A pharmacophore model can be generated based on the structure of a known ligand-receptor complex (structure-based) or from a set of active molecules (ligand-based). nih.gov

For this compound, a pharmacophore model could be developed to understand the key features required for its potential biological activity, such as its fragrance profile or other bioactivities. The model would typically consist of features like:

Hydrogen Bond Acceptors (HBA): The two ketone oxygen atoms.

Hydrophobic (HY) Regions: The cyclopentane ring and the hexyl chain.

Excluded Volumes: Regions in space that would clash with the receptor.

This model could then be used to screen large chemical databases for other compounds with similar pharmacophoric features, potentially identifying novel molecules with similar or enhanced activity. nih.gov The validation of a pharmacophore model is crucial and often involves assessing its ability to distinguish between known active and inactive compounds. nih.gov

Illustrative Pharmacophore Features for this compound

FeatureNumberLocation
Hydrogen Bond Acceptor2Ketone oxygens
Hydrophobic Center2Cyclopentane ring, Hexyl chain

This table is a hypothetical representation of pharmacophoric features.

Quantitative Structure-Activity Relationships (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By identifying physicochemical properties (descriptors) that correlate with activity, a QSAR model can predict the activity of new, untested compounds.

A QSAR study for a series of compounds including this compound would involve:

Data Set: A collection of structurally related compounds with experimentally determined biological activities (e.g., odor intensity, receptor binding affinity).

Descriptor Calculation: For each compound, various molecular descriptors would be calculated, such as:

Topological descriptors: Molecular connectivity indices.

Electronic descriptors: Dipole moment, partial charges.

Steric descriptors: Molecular volume, surface area.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build an equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

For instance, a QSAR study on a series of cyclopentanone odorants could reveal that the size and branching of the alkyl substituents are critical for odor intensity. Such a model could then be used to predict the odor profile of this compound based on its structural features.

Hypothetical QSAR Equation for Odor Intensity

Log(Odor Intensity) = 0.5 * (Molecular Weight) - 0.2 * (LogP) + 1.5 * (H-Bond Acceptors) + C

This equation is for illustrative purposes and does not represent a real QSAR model.

By employing these computational strategies, researchers can gain significant insights into the structure-activity and structure-function relationships of this compound, guiding the design of new analogs with desired properties.

Mechanistic Investigations of 2 Hexyl 3 2 Oxopropyl Cyclopentan 1 One S Biological Interactions

Identification and Validation of Molecular Targets of 2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one

The initial step in understanding the biological effects of any compound is to identify its molecular targets. This typically involves a series of in vitro assays.

Receptor binding assays are crucial for determining if a compound interacts with specific cellular receptors. These experiments would measure the affinity of this compound for a panel of known receptors, such as G-protein coupled receptors (GPCRs), nuclear receptors, or ion channels. The data from such assays are typically presented in a table format, indicating the binding affinity (often as Ki or IC50 values) for each receptor tested.

Hypothetical Receptor Binding Assay Data for this compound

Receptor Target Ligand Binding Affinity (Ki, nM)
Prostaglandin (B15479496) E2 Receptor (EP series) This compound Data Not Available
Jasmonate Receptor (COI1) This compound Data Not Available

This table is for illustrative purposes only. No experimental data is currently available.

To determine if this compound affects enzymatic activity, a range of enzyme inhibition or activation assays would be conducted. These studies are fundamental to understanding a compound's mechanism of action, particularly for those with potential therapeutic applications. Enzymes such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, and various kinases would be relevant candidates for testing given the structural similarity of the compound to signaling molecules.

Hypothetical Enzyme Inhibition Data for this compound

Enzyme Substrate IC50 (µM) Mode of Inhibition
Cyclooxygenase-2 (COX-2) Arachidonic Acid Data Not Available Data Not Available
5-Lipoxygenase (5-LOX) Arachidonic Acid Data Not Available Data Not Available

This table is for illustrative purposes only. No experimental data is currently available.

Should any significant binding or enzymatic modulation be identified, computational and biophysical methods would be employed to analyze the interaction between this compound and its protein target. Techniques like X-ray crystallography, NMR spectroscopy, and molecular docking simulations could provide detailed insights into the specific binding site and the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions).

Elucidation of Cellular Signaling Pathways Modulated by this compound

Once a molecular target is validated, the next step is to understand how the interaction with this target affects downstream cellular signaling pathways.

This would involve treating relevant cell lines with this compound and measuring the activity of key proteins in known signal transduction cascades. For instance, if the compound were found to interact with a GPCR, researchers would investigate its effect on downstream effectors like adenylyl cyclase or phospholipase C, and subsequent signaling proteins such as protein kinase A (PKA) or protein kinase C (PKC).

The modulation of signal transduction cascades often involves changes in the concentration of intracellular second messengers like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and calcium ions (Ca2+). Measuring the levels of these second messengers in response to treatment with this compound would provide critical information about its mechanism of action at the cellular level.

Hypothetical Second Messenger Regulation Data

Cell Line Treatment cAMP Levels (fold change) Intracellular Ca2+ (fold change)
Human Umbilical Vein Endothelial Cells (HUVEC) This compound Data Not Available Data Not Available

This table is for illustrative purposes only. No experimental data is currently available.

Gene Expression and Proteomic Profiling in Response to this compound Exposure

No studies were found that performed gene expression or proteomic profiling following exposure to this compound.

Transcriptomic Analysis (RNA-Seq)

There are no available transcriptomic data, such as from RNA-Sequencing, to detail the cellular response to this compound at the mRNA level.

Proteomic Analysis (Mass Spectrometry-based)

There are no available proteomic data from techniques such as mass spectrometry to describe the changes in protein expression and post-translational modifications in response to this compound.

Investigations into the Pharmacological Effects of this compound in in vitro and in vivo Models (Non-human)

No pharmacological studies on this compound in either cell-based assays or animal models were found in the reviewed literature.

In vitro Cell-Based Assays

Information regarding the effects of this compound on cellular processes, as would be determined by in vitro assays, is not available.

Animal Model Studies (Excluding Human Clinical Data)

There is no published research on the physiological or pathological effects of this compound in any non-human animal models.

Potential Biological Applications and Research Utility of 2 Hexyl 3 2 Oxopropyl Cyclopentan 1 One

Exploration of 2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one as a Chemical Probe

A chemical probe is a small molecule used to study biological systems. Ideally, such a probe interacts with a specific protein or pathway, allowing researchers to investigate its function. Compounds with structures similar to this compound, such as methyl jasmonate, are known to be involved in plant signaling pathways.

A comprehensive search of scientific databases and literature reveals no specific studies where this compound has been developed or utilized as a chemical probe. Research in this area would first require the identification of a specific biological target with which the compound interacts. Subsequent studies would involve synthesizing the molecule with modifications (e.g., fluorescent tags or biotin (B1667282) labels) to facilitate the study of its interactions within a biological system. Without these foundational studies, its utility as a chemical probe remains purely theoretical.

Applications of this compound in Chemical Ecology (e.g., Pheromones, Kairomones)

Chemical ecology is the study of chemically-mediated interactions between living organisms. Many insects and plants use organic molecules as signals for communication. Pheromones are signals used within a single species, while kairomones are beneficial to the receiver but not the emitter.

While many substituted cyclopentanones serve as pheromones or kairomones in the insect world, there is no available research to indicate that this compound serves such a function. Determining a role in chemical ecology would involve experiments such as:

Isolation and Identification: Extracting and identifying the compound from a specific insect or plant species.

Behavioral Assays: Testing the pure compound to see if it elicits a behavioral response in insects, such as attraction or oviposition.

Electrophysiological Recordings: Using techniques like electroantennography (EAG) to measure the response of an insect's antenna to the compound.

As of this review, no such studies have been published for this compound.

Role of this compound in Pest Control Research

The development of novel, effective, and environmentally benign pesticides is a major goal of agricultural science. Compounds that act as pheromones or kairomones can be used in pest management strategies like mating disruption or "attract-and-kill" systems.

Given the lack of information on its role in chemical ecology, it is unsurprising that there is no published research on the application of this compound in pest control. Research in this area would be predicated on first establishing a significant biological effect on a target pest species.

Investigation of this compound in Flavor and Fragrance Research (Focus on Chemical Mechanisms/Interactions, Not Sensory Evaluation)

Many cyclopentanone (B42830) derivatives are highly valued in the flavor and fragrance industry for their floral and fruity notes. For instance, methyl dihydrojasmonate is a classic example of a cyclopentanone fragrance. Research in this field often focuses on understanding how molecular structure relates to odorant receptor activation.

While this compound is structurally related to known fragrance compounds, there are no available studies on its specific chemical interactions with olfactory receptors. Research in this domain would involve computational modeling (e.g., docking studies with receptor models) and biophysical assays to understand the binding affinity and activation of olfactory receptors. The relationship between its stereochemistry and receptor interaction would also be a key area of investigation, as different isomers of similar molecules can have vastly different scent profiles.

Interactive Data Table: Research Status of this compound

Research AreaPublished Findings for this compound
Use as a Chemical ProbeNo data available
Role in Chemical EcologyNo data available
Application in Pest ControlNo data available
Flavor & Fragrance MechanismsNo data available
Formulation & Delivery ResearchNo data available

Formulation and Delivery System Research for Experimental Applications of this compound

For any potential application, from pest control to fragrance, the formulation and delivery of a chemical compound are critical for its efficacy. This can involve creating stable solutions, emulsions, or controlled-release systems like microcapsules or nanocarriers to protect the compound from degradation and ensure its availability at the target site over time.

A search of the scientific and patent literature did not yield any studies focused on the formulation or development of delivery systems for this compound. Such research would logically follow the discovery of a viable biological application for the compound.

Despite its structural similarity to well-studied and commercially important cyclopentanone derivatives, this compound remains a largely uncharacterized molecule in the scientific literature. The potential applications outlined in this article are, at present, speculative and based on the known functions of related compounds. Future research is required to determine if this specific chemical holds any of the biological or commercial utility seen in its molecular cousins. Each of the outlined research areas represents a field of open inquiry for this particular compound.

Advanced Analytical Methodologies for 2 Hexyl 3 2 Oxopropyl Cyclopentan 1 One

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods are indispensable for probing the molecular structure of 2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals details about their atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are fundamental for the structural elucidation of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons on the hexyl chain would appear in the upfield region (typically 0.8-1.6 ppm), while the protons adjacent to the carbonyl groups and on the cyclopentanone (B42830) ring would be shifted downfield. The splitting patterns (singlets, doublets, triplets, etc.), governed by spin-spin coupling, would reveal the connectivity of the protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The two carbonyl carbons (one in the cyclopentanone ring and one in the oxopropyl side chain) would be the most downfield signals, typically in the range of 200-220 ppm. The carbons of the hexyl chain and the cyclopentanone ring would appear at characteristic chemical shifts, allowing for the complete assignment of the carbon skeleton. chemconnections.org

Predictive ¹H and ¹³C NMR Data for this compound:

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Carbonyl (Cyclopentanone)-~218
Carbonyl (Oxopropyl)-~208
CH (α to both C=O)~2.5 - 2.9~50
CH₂ (Cyclopentanone)~1.8 - 2.4~30 - 40
CH₂ (α to cyclopentanone)~1.5 - 1.8~28
CH₂ (Hexyl chain)~1.2 - 1.4~22 - 32
CH₃ (Hexyl chain)~0.9~14
CH₃ (Oxopropyl)~2.1~30

Note: These are estimated values and actual experimental data may vary.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. The cyclopentanone carbonyl typically absorbs around 1740-1750 cm⁻¹, while the acyclic ketone carbonyl of the oxopropyl group would appear around 1715 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be observed in the 2850-3000 cm⁻¹ region. vaia.comnist.gov

Raman Spectroscopy: Raman spectroscopy would also show the characteristic carbonyl stretching bands, although they are typically weaker than in the IR spectrum. The C-C and C-H vibrations of the alkyl chains and the cyclopentanone ring would also be visible. chemicalbook.com

Characteristic Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C=O (Cyclopentanone)Stretching1740 - 1750 (Strong)1740 - 1750 (Weak)
C=O (Oxopropyl)Stretching1715 - 1725 (Strong)1715 - 1725 (Weak)
C-H (Alkyl)Stretching2850 - 3000 (Medium-Strong)2850 - 3000 (Strong)
C-H (Alkyl)Bending1375 - 1465 (Medium)1375 - 1465 (Medium)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The carbonyl groups in this compound contain non-bonding electrons (n) and π electrons. The most likely electronic transition to be observed in the UV-Vis spectrum is the n → π* transition of the carbonyl groups. This is a relatively weak absorption that typically occurs in the region of 270-300 nm. mdpi.comresearchgate.net The exact position of the absorption maximum (λmax) can be influenced by the solvent polarity. While not a primary tool for detailed structural elucidation, UV-Vis spectroscopy can be useful for quantitative analysis using a calibration curve, especially in conjunction with HPLC. mdpi.com

Chiroptical Spectroscopy for Stereochemical Assignment

This compound has two chiral centers, meaning it can exist as four possible stereoisomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of these stereoisomers. These methods rely on the differential absorption or rotation of left and right circularly polarized light by a chiral molecule. nih.govnih.govnih.gov

The CD spectrum of each enantiomer of this compound would be a mirror image of the other. nih.gov The sign and magnitude of the Cotton effect, particularly for the n → π* transition of the carbonyl chromophore, can be related to the stereochemistry of the substituents on the cyclopentanone ring. By comparing the experimental CD spectrum to that of related compounds with known stereochemistry or to theoretical calculations, the absolute configuration of each stereoisomer can be assigned. nih.govnih.gov

Chromatographic Separation and Purity Assessment of this compound

Chromatographic techniques are paramount for separating the different stereoisomers of this compound and for assessing the purity of a sample.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, it would typically be coupled with a mass spectrometer (GC-MS) for definitive identification. The compound would be separated based on its boiling point and interaction with the stationary phase of the GC column. The use of a chiral stationary phase could potentially allow for the separation of the different stereoisomers. The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns that can confirm the structure of the molecule. For instance, GC-MS data for the closely related 2-pentyl-3-(2-oxopropyl)cyclopentan-1-one shows characteristic fragment ions. nih.govnist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, quantification, and purification of compounds. For this compound, reversed-phase HPLC with a C18 column would be a common choice. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector set at the λmax of the carbonyl chromophore. mdpi.comnih.gov To separate the enantiomers, chiral HPLC using a chiral stationary phase is the method of choice. This allows for the determination of the enantiomeric excess (ee) of a sample. nih.gov

Representative Chromatographic Data for a Structurally Similar Compound (2-Pentyl-3-(2-oxopropyl)cyclopentan-1-one):

The following table provides GC retention index data from the NIST WebBook for 2-pentyl-3-(2-oxopropyl)cyclopentan-1-one, which can serve as an estimate for the behavior of the title compound. nist.gov

Chromatographic Method Column Type Retention Index (RI)
Gas ChromatographyNon-polar1600
Gas ChromatographyPolar2259

Note: Retention indices are dependent on the specific column and conditions used.

Chiral Chromatography for Enantiomeric Purity Determination

The enantiomeric purity of this compound, a molecule possessing chiral centers, is a critical parameter as different enantiomers can exhibit distinct biological activities and sensory properties. Chiral chromatography is the cornerstone technique for separating and quantifying these stereoisomers. nih.gov Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) equipped with chiral stationary phases (CSPs) are employed for this purpose.

The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. For compounds in the jasmonate family, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated considerable success in achieving enantiomeric resolution. nih.gov

The choice of the mobile phase is also critical. In HPLC, normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) eluents are selected based on the specific CSP and the polarity of the analyte. nih.gov In chiral GC, the selection of the appropriate capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative, is paramount for achieving separation of the volatile enantiomers. gcms.cz

Table 1: Representative Chiral HPLC and GC Parameters for Jasmonate-like Compounds

ParameterChiral HPLCChiral GC
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Derivatized β-cyclodextrin
Column Chiralpak® ICRt-βDEXsm™
Mobile Phase/Carrier Gas Hexane/Ethanol (90:10, v/v)Helium
Flow Rate 1.0 mL/min1.2 mL/min
Detector UV-Vis (215 nm)Flame Ionization Detector (FID)
Temperature 25°C60°C (isothermal) or temperature program

Note: This data is representative of methods used for related jasmonate compounds and would require optimization for this compound.

Mass Spectrometry (MS) for Structure Elucidation and Trace Analysis of this compound

Mass spectrometry is an indispensable tool for the structural confirmation and sensitive detection of this compound. It is typically coupled with a chromatographic separation technique like GC or LC (Liquid Chromatography).

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like cyclopentanone derivatives. In GC-MS, the compound is vaporized and separated on a GC column before entering the mass spectrometer. Electron Ionization (EI) is a common ionization technique that generates a characteristic fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint. This pattern can be compared against spectral libraries for identification. amazonaws.com

Tandem Mass Spectrometry (MS/MS)

For enhanced selectivity and structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific ion (the precursor ion) from the initial mass spectrum is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides detailed structural information and allows for highly selective detection in complex matrices by monitoring specific precursor-to-product ion transitions, an approach known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). The consistency of MS/MS data across different platforms is an area of active research, with studies showing that a collision energy of 20 eV often provides the most concordant results between instruments. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) offers the significant advantage of providing highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. mdpi.com This precision allows for the determination of the elemental composition of the parent molecule and its fragments, greatly increasing the confidence in its identification. Techniques like Time-of-Flight (TOF) and Orbitrap are common HRMS analyzers. When coupled with liquid chromatography (LC-HRMS), it becomes a powerful tool for identifying and quantifying compounds in complex samples without the need for extensive method development for every single analyte. chemrxiv.org

Table 2: Hypothetical Mass Spectrometry Data for this compound

Analytical TechniqueParameterExpected Value/Information
Molecular Formula -C₁₄H₂₄O₂
Exact Mass -224.1776
GC-MS (EI) Key Fragments (m/z)Fragments corresponding to the loss of the hexyl side chain, the oxopropyl side chain, and characteristic cyclopentanone ring fragments.
LC-MS/MS (ESI+) Precursor Ion (m/z)[M+H]⁺ = 225.1850
Product Ions (m/z)Fragmentation would likely involve the cleavage of the side chains.
LC-HRMS (ESI+) Measured m/z of [M+H]⁺e.g., 225.1848 (within 5 ppm mass accuracy)

Note: This table is illustrative and based on the chemical structure. Actual fragmentation patterns would need to be determined experimentally.

Development of Robust Analytical Assays for this compound in Complex Matrices

The quantification of this compound in complex matrices, such as consumer products or environmental samples, requires the development and validation of robust analytical assays. A validated method ensures that the results are reliable, reproducible, and accurate for the intended purpose.

A typical workflow for developing a robust assay, for instance using HPLC, involves several key steps:

Method Development : This includes selecting the appropriate column, mobile phase, and detector. For a compound like this compound, a reversed-phase C18 column with a UV detector set to a wavelength where the analyte absorbs (e.g., around 210-220 nm) would be a logical starting point. nih.gov

Sample Preparation : An effective extraction of the analyte from the matrix is crucial. This could involve liquid-liquid extraction, solid-phase extraction (SPE), or other techniques to remove interfering substances.

Method Validation : The developed method must be validated according to established guidelines (e.g., ICH). Validation parameters include:

Specificity : The ability to assess the analyte unequivocally in the presence of other components.

Linearity : The demonstration that the response is directly proportional to the concentration over a given range.

Accuracy : The closeness of the measured value to the true value.

Precision : The degree of scatter between a series of measurements (assessed at different levels, e.g., repeatability, intermediate precision).

Limit of Detection (LOD) : The lowest amount of analyte that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ) : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

The development of such assays is critical for quality control, stability testing, and regulatory compliance for products containing this compound.

Future Research Directions and Unaddressed Challenges for 2 Hexyl 3 2 Oxopropyl Cyclopentan 1 One

Development of Novel and Efficient Synthetic Routes for 2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one

The synthesis of polysubstituted cyclopentanones is a well-established but continually evolving field. Future research should focus on developing more efficient and novel synthetic pathways to this compound.

Current Approaches and Future Directions:

Classic and Modern Methodologies: The synthesis of substituted cyclopentanones often relies on intramolecular cyclization reactions. researchgate.net For instance, methods like the Dieckmann condensation can be employed to form the cyclopentanone (B42830) ring. organic-chemistry.org A process for preparing 3-alkyl-cyclopentane-1,2-diones involves the condensation of glutaric acid and oxalic acid esters, followed by alkylation. google.com Future work could adapt these methods for the specific substitution pattern of this compound.

Catalytic and Greener Syntheses: There is a growing need for more sustainable synthetic methods. Research into catalytic routes, potentially using transition metals like silver nitrate (B79036) as described for other functionalized cyclopentanones, could offer milder reaction conditions and improved efficiency. researchgate.net The use of weak bases for ketonic decarboxylation of dicarboxylic acids is another promising green approach. organic-chemistry.org

Radical Cyclizations: Intramolecular radical additions to double bonds, catalyzed by agents like tert-dodecanthiol, have been successful in creating 2-substituted five-membered cyclic ketones and could be explored for the synthesis of the target molecule. organic-chemistry.org

Key Challenges:

Reagent Availability and Cost: The development of cost-effective routes from readily available starting materials is crucial for any potential large-scale application.

Reaction Efficiency and Yield: Optimizing reaction conditions to maximize yield and minimize the formation of byproducts remains a significant challenge.

Synthetic Strategy Potential Application to Target Compound Key Research Goal
Dieckmann CondensationFormation of the cyclopentanone ring from a substituted adipic acid ester derivative.Optimization for the specific hexyl and oxopropyl substituents.
Catalytic CyclizationUse of metal catalysts (e.g., AgNO3) to promote intramolecular cyclization.Development of a highly selective and efficient catalytic system.
Radical CyclizationIntramolecular cyclization of an unsaturated precursor containing the hexyl and oxopropyl moieties.Control of regioselectivity and stereoselectivity of the radical addition.

Deeper Mechanistic Understanding of this compound's Biological Interactions

Given its structural similarity to jasmonates and prostaglandins (B1171923), this compound is likely to exhibit interesting biological activities. A deep understanding of its interactions at a molecular level is essential.

Inferred Mechanisms from Analogs:

Jasmonate Signaling Pathway: Jasmonates are plant hormones that regulate growth and stress responses. nih.govresearchgate.net Their signaling involves interaction with the COI1-JAZ co-receptor complex, leading to the degradation of JAZ proteins and the activation of transcription factors like MYC2. mdpi.comoup.com Future research should investigate whether this compound can modulate this pathway.

Prostaglandin-like Activity: Cyclopentenone prostaglandins exhibit anti-inflammatory and anti-neoplastic activities by interacting with cellular targets like the nuclear receptor PPARγ and the transcription factor NF-κB. nih.gov The reactive α,β-unsaturated carbonyl group in some of these prostaglandins is crucial for their bioactivity. nih.gov Investigating the potential of this compound to interact with these targets is a promising research avenue.

Enzyme Inhibition: Many cyclopentanone derivatives show inhibitory activity against various enzymes. For example, some anthraquinone-linked cyclopentanone derivatives have been found to inhibit tyrosinase. nih.gov Screening this compound against a panel of enzymes could reveal novel therapeutic targets.

Future Research Approaches:

Binding Assays: To determine if the compound binds to known receptors of jasmonates or prostaglandins.

Transcriptomic and Proteomic Analyses: To identify changes in gene and protein expression in cells treated with the compound, providing clues about the pathways it affects.

Structural Biology: To solve the crystal structure of the compound bound to its biological target, which would provide a detailed understanding of the interaction.

Discovery of Additional Biological Activities and Applications for this compound

The structural features of this compound suggest a range of potential biological activities beyond those of its well-known analogs.

Potential Areas of Investigation:

Antimicrobial Activity: Various cyclopentanone and cyclohexanone (B45756) derivatives have shown preliminary antimicrobial activity. utripoli.edu.lyresearchgate.net Screening the target compound against a broad spectrum of bacteria and fungi could lead to the development of new anti-infective agents.

Anti-inflammatory and Antioxidant Effects: Curcumin-related cyclopentanone derivatives have demonstrated both antioxidant and anti-inflammatory properties. mdpi.comui.ac.id Given the prevalence of inflammation in many diseases, this is a critical area for investigation.

Cytotoxic and Anti-cancer Activity: Jasmonates have been shown to have selective cytotoxic effects on cancer cells. nih.gov Similarly, certain cyclopentenone prostaglandins have strong anti-tumor activity. nih.gov Evaluating the cytotoxic potential of this compound against various cancer cell lines is a logical next step.

Research Strategy:

High-Throughput Screening: Testing the compound in a variety of biological assays to identify potential "hits."

In Vivo Studies: For any promising in vitro activities, conducting studies in animal models to assess efficacy and pharmacokinetics.

Potential Biological Activity Rationale based on Analogous Compounds Experimental Approach
AntimicrobialGeneral activity observed in other cyclopentanone derivatives. utripoli.edu.lyresearchgate.netMinimum Inhibitory Concentration (MIC) assays against various microbes.
Anti-inflammatoryActivity of curcumin-related cyclopentanones and prostaglandins. nih.govmdpi.comMeasurement of inflammatory markers (e.g., cytokines) in cell culture.
AntioxidantActivity of curcumin-related cyclopentanones. mdpi.comui.ac.idDPPH assay, ABTS assay, and cellular antioxidant assays.
Cytotoxic/Anti-cancerActivity of jasmonates and prostaglandins. nih.govnih.govCell viability assays (e.g., MTT) on a panel of cancer cell lines.

Addressing Stereochemical Control in Large-Scale Synthesis of this compound

The presence of multiple stereocenters in this compound means that stereochemical control is a major challenge, particularly for large-scale synthesis. The biological activity of chiral molecules is often dependent on their specific stereoisomeric form.

Challenges and Approaches:

Asymmetric Synthesis: Developing synthetic routes that create the desired stereoisomer in high enantiomeric and diastereomeric excess is paramount. This can be achieved through various strategies:

Chiral Auxiliaries: Using a temporary chiral group to direct the stereochemical outcome of a reaction. acs.org

Chiral Catalysts: Employing chiral catalysts to favor the formation of one enantiomer over the other. acs.org

Substrate Control: Utilizing the existing stereochemistry in a starting material to influence the formation of new stereocenters. nih.gov

Resolution of Racemates: When an asymmetric synthesis is not feasible, resolving a racemic mixture into its constituent enantiomers is an alternative. acs.org This is often less efficient for large-scale production.

Stereoselective Annulation: Research into rhodium-catalyzed reactions of vinyldiazoacetates with chiral alcohols has shown promise for the highly stereoselective synthesis of cyclopentanes with multiple stereocenters. nih.gov

Future Research Focus:

Development of Novel Chiral Catalysts: Creating new and more efficient catalysts for the asymmetric synthesis of substituted cyclopentanones.

Computational Modeling: Using computational chemistry to predict the stereochemical outcome of reactions and to design more selective catalysts.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from synthesis planning to predicting biological activity. nih.gov

Applications in the Study of this compound:

Retrosynthetic Analysis: AI-powered tools can analyze the structure of the target molecule and propose potential synthetic routes, saving significant time and resources in the planning phase. chemistryviews.orgpharmafeatures.com These systems can learn from vast databases of known reactions to suggest novel and efficient pathways. researchgate.net

Prediction of Biological Activity: ML models can be trained on datasets of compounds with known biological activities to predict the potential activities of new molecules like this compound. This can help prioritize which biological assays to perform.

Optimization of Reaction Conditions: AI algorithms can be used to optimize reaction parameters such as temperature, solvent, and catalyst to maximize yield and purity. mdpi.com

Challenges to Overcome:

Data Availability: The accuracy of AI and ML models is highly dependent on the quality and quantity of the training data. For novel compounds, this can be a limitation.

Model Interpretability: Understanding why a model makes a particular prediction can be challenging, which can be a barrier to its adoption by synthetic chemists. chemistryviews.org

Collaborative Research Initiatives on this compound in Interdisciplinary Fields

The multifaceted nature of this compound, with potential applications in both fragrance and medicine, necessitates a collaborative, interdisciplinary approach to its study.

Potential Collaborations:

Synthetic Chemistry and Computational Chemistry: To design and execute efficient synthetic routes.

Pharmacology and Molecular Biology: To investigate biological activities and mechanisms of action.

Materials Science and Chemical Engineering: For the development of large-scale production processes and potential formulation studies.

Botany and Plant Science: To explore its potential role in plant signaling, given its structural similarity to jasmonates.

By fostering collaboration between these diverse fields, the scientific community can more effectively address the challenges and unlock the full potential of this compound and other related cyclopentanone derivatives.

Q & A

Q. How can 2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one be distinguished from structurally similar cyclopentanone derivatives (e.g., 2-pentyl vs. 2-hexyl substituents)?

  • Methodological Answer : Use a combination of NMR spectroscopy (e.g., 1^1H and 13^13C) to identify alkyl chain lengths via integration and splitting patterns. For example, the hexyl group will exhibit distinct methylene/methyl proton signals compared to pentyl analogs. Mass spectrometry (HRMS) can confirm molecular weight differences (e.g., C14_{14}H24_{24}O2_2 vs. C13_{13}H22_{22}O2_2). IR spectroscopy can verify the ketone carbonyl stretch (~1700–1750 cm1^{-1}) and absence of competing functional groups .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Follow IFRA Standards for ketone derivatives, including:
  • Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation (volatility risk).
  • Store in airtight containers away from oxidizers (flammability risk) .
  • Refer to Safety Data Sheets (SDS) for spill management and first-aid measures (e.g., ethanol rinsing for skin contact) .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : Key methods include:
  • Stetter Reaction : Catalyzed by thiazolium salts for conjugate addition of aldehydes to cyclopentanone derivatives .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf_f ~0.5 in 3:1 hexane:EtOAc) .

Advanced Research Questions

Q. How can contradictory data on reaction yields (e.g., 60% vs. 85%) in Stetter-based syntheses be resolved?

  • Methodological Answer : Systematically test variables:
  • Catalyst loading : Optimize thiazolium salt concentration (e.g., 5–15 mol%).
  • Solvent polarity : Compare DMF (polar aprotic) vs. THF (less polar).
  • Temperature : Evaluate yields at 25°C vs. 60°C.
  • Substrate ratio : Adjust aldehyde:cyclopentanone stoichiometry (1:1 to 1:2).
    Use Design of Experiments (DoE) to identify critical factors .

Q. What computational approaches are suitable for modeling the structure-activity relationship (SAR) of this compound in fragrance applications?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps to predict ketone reactivity and steric effects from the hexyl chain.
  • Molecular Dynamics (MD) : Simulate interactions with olfactory receptors (e.g., OR5AN1) to assess binding affinity.
  • QSAR Models : Corrogate experimental odor thresholds (from GC-Olfactory assays) with logP, polar surface area, and molecular volume .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Design accelerated stability studies :
  • pH Stability : Incubate in buffers (pH 3–9) at 25°C for 7 days; monitor degradation via HPLC (C18 column, UV detection at 220 nm).
  • Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 24–72 hours; track ketone oxidation byproducts (e.g., carboxylic acids) via FTIR or GC-MS.
  • Light Exposure : Use a xenon arc lamp (ICH Q1B guidelines) to assess photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.